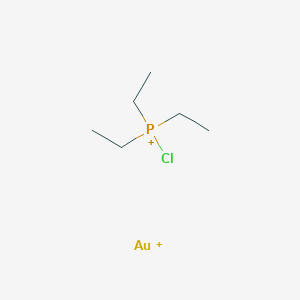
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazaspiro(45)decane-2,4-dione, 3-(hydroxymethyl)-, acetate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)-, acetate typically involves a multi-step process. One common method includes the reaction of a suitable hydantoin derivative with formaldehyde and an appropriate acetate source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)-, acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)-, acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)-, acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diazaspiro(4.5)decane-2,4-dione: A closely related compound with similar structural features.
1,3-Diazaspiro(4.5)decane-2-thione: Another spiro compound with a sulfur atom in place of one of the oxygen atoms.
3-Benzyl-1,3-diazaspiro(4.5)decane-2,4-dione: A derivative with a benzyl group attached.
Uniqueness
1,3-Diazaspiro(45)decane-2,4-dione, 3-(hydroxymethyl)-, acetate stands out due to its unique hydroxymethyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
723-11-5 |
|---|---|
Fórmula molecular |
C11H16N2O4 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl acetate |
InChI |
InChI=1S/C11H16N2O4/c1-8(14)17-7-13-9(15)11(12-10(13)16)5-3-2-4-6-11/h2-7H2,1H3,(H,12,16) |
Clave InChI |
ZJTBLXSBRFHDLI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCN1C(=O)C2(CCCCC2)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)

![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)

![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)



